2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties.
Scientific Research Applications
Catalytic Activity and Spectroscopy
Compounds related to "2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone" have been investigated for their catalytic activities. For instance, acetate-bridged dinuclear Cu(II) complexes with benzimidazole ligands have shown catalytic activity, particularly in mimicking catecholase enzymes, which are essential for understanding oxidative processes in biological systems (Karaoğlu et al., 2016).
Microwave-Assisted Synthesis
The use of microwave heating has been explored to accelerate the synthesis of compounds containing the benzimidazole moiety. This approach has been beneficial in creating N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the versatility of benzimidazole derivatives in synthetic chemistry (Kamila et al., 2012).
Analytical Chemistry
Benzimidazole derivatives have been employed as chromophoric reagents for the extraction and spectrophotometric determination of metals such as Cobalt (II), demonstrating their utility in analytical applications (Syamasundar et al., 2006).
Synthetic Chemistry and Material Science
The synthesis and characterization of complexes involving benzimidazole derivatives with various metals have been extensively studied, revealing insights into their structural and electronic properties. These complexes have applications in material science, catalysis, and as potential pharmacological agents (Bala & Ahmad, 2012).
Pharmaceutical Applications
Benzimidazole derivatives have been explored for their potential pharmaceutical applications, including their role as glucagon receptor antagonists. These studies contribute to the development of new drugs for treating diseases such as diabetes (Madsen et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-15(18)22-11-7-5-10(6-8-11)14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDFAZGCITDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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